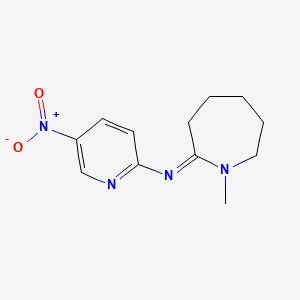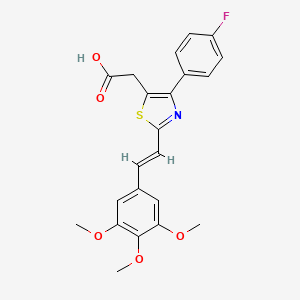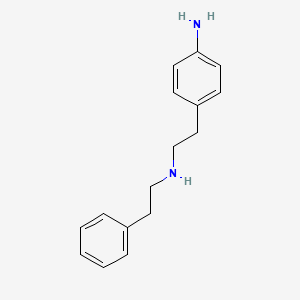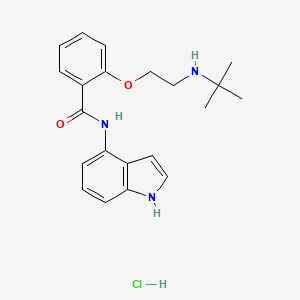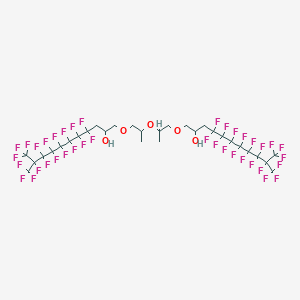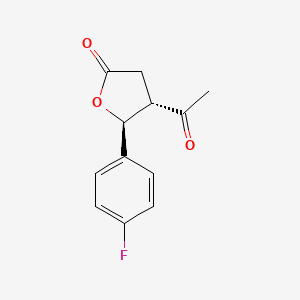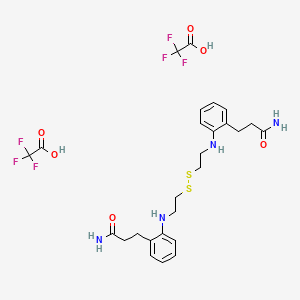
2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)- is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)- can be achieved through several methods:
Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonyl sources such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions.
Transformation of benzimidazolium salts: Benzimidazolium salts can be transformed into benzimidazolones through ring-opening reactions and unusual C–O bond cleavage of an alkoxide.
Synthesis from arylureas: Arylureas can be cyclized to form benzimidazolones using various reagents and catalysts.
Industrial Production Methods
Industrial production methods for benzimidazolones often involve large-scale cyclocarbonylation reactions using phosgene or triphosgene due to their efficiency and high yields. These processes require precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways:
Histamine H3-receptor Antagonism: The compound binds to histamine H3-receptors, blocking their activity and modulating neurotransmitter release in the central nervous system.
Inhibition of Tubulin Polymerization: The compound interferes with the polymerization of tubulin, a key protein involved in cell division, thereby exhibiting potential anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one: Another benzimidazole derivative with similar chemical properties.
1,3-Dihydro-2H-benzimidazol-2-one: A simpler benzimidazole compound without the chlorine and methylethenyl substituents.
Uniqueness
2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom and the methylethenyl group enhances its potential as a versatile intermediate in organic synthesis and its biological activity .
Propriétés
Numéro CAS |
40582-24-9 |
|---|---|
Formule moléculaire |
C10H9ClN2O |
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
6-chloro-3-prop-1-en-2-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H9ClN2O/c1-6(2)13-9-4-3-7(11)5-8(9)12-10(13)14/h3-5H,1H2,2H3,(H,12,14) |
Clé InChI |
OWJAPZDJSGKBNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)N1C2=C(C=C(C=C2)Cl)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


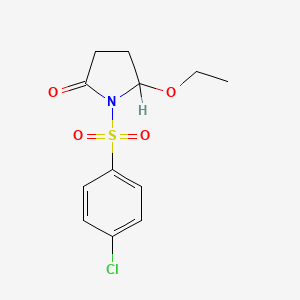
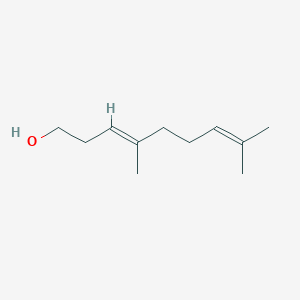
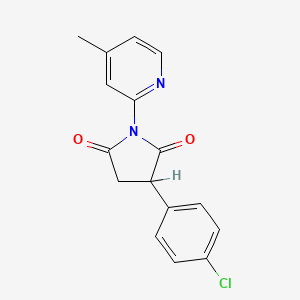
![N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide](/img/structure/B12724338.png)
